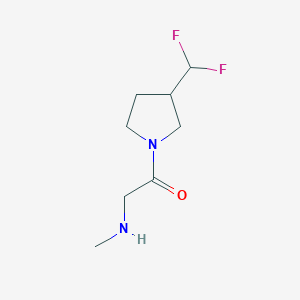

1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

描述

1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one (molecular formula: C₈H₁₃F₂N₂O; molecular weight: 202.2 g/mol) is a pyrrolidine-based compound featuring a difluoromethyl group at the 3-position of the pyrrolidine ring and a methylamino-substituted ethanone moiety. This compound is structurally distinct due to the combination of these substituents, making it a candidate for drug discovery, particularly in central nervous system (CNS) or enzyme-targeted therapies .

属性

IUPAC Name |

1-[3-(difluoromethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2O/c1-11-4-7(13)12-3-2-6(5-12)8(9)10/h6,8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRWLDFMJDINIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC(C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Difluoromethylated Pyrrolidine Intermediate

A key step is the synthesis of the difluoromethylated pyrrolidine fragment. This is typically achieved via nucleophilic addition of pyrrolidine derivatives to 2,2-difluorovinyl arylsulfonates under basic conditions.

- Starting materials: 2,2-Difluorovinyl arylsulfonates are synthesized by reacting trifluoroethanol with arylsulfonyl chlorides in the presence of triethylamine in dichloromethane at room temperature for 18 hours, yielding the sulfonates quantitatively.

- Difluoromethylation reaction: The pyrrolidine nitrogen attacks the difluorovinyl sulfonate under mild basic conditions (K2CO3, 0.5 equiv) in trifluoroethanol (TFE) solvent at 60–100 °C for 16–24 hours in a sealed pressure tube. This affords the difluoromethylated pyrrolidine intermediate with yields ranging from 65% to 90% depending on substrate and conditions.

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | 0.5 equivalents |

| Solvent | Trifluoroethanol (TFE) | 0.1–0.2 M concentration |

| Temperature | 60–100 °C | Pressure tube, sealed system |

| Reaction time | 16–24 hours | Longer for heteroarenes |

| Yield range | 65%–90% | Depends on substrate |

Formation of the Ethanone and Methylamino Substituents

After the difluoromethylated pyrrolidine core is obtained, the ethanone moiety bearing the methylamino group is introduced typically via acylation or amidation:

- Acylation: Reaction of the pyrrolidine nitrogen with methylaminoacetyl chloride or equivalent activated acid derivatives under controlled conditions.

- Amidation: Coupling of the difluoromethylated pyrrolidine amine with methylamino-substituted acetyl precursors using coupling reagents such as HATU or EDCI in dichloromethane or other suitable solvents.

Typical reaction conditions for amidation include:

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Coupling reagent | HATU or EDCI | 1.0–1.2 equivalents |

| Base | N,N-Diisopropylethylamine (DIPEA) | 2.5–3.0 equivalents |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Temperature | Room temperature | 1–2 hours reaction time |

| Yield range | 50%–80% | Purification by column chromatography |

Representative Synthetic Procedure (Literature-Based)

Step 1: Synthesis of 2,2-Difluorovinyl Aryl Sulfonate

- React trifluoroethanol with arylsulfonyl chloride in DCM with triethylamine at room temperature for 18 hours.

- Isolate the sulfonate intermediate by standard aqueous workup and purification.

Step 2: Difluoromethylation of Pyrrolidine

- Combine pyrrolidine derivative (1 equiv), difluorovinyl aryl sulfonate (2 equiv), and K2CO3 (0.5 equiv) in TFE.

- Stir at 60–80 °C under nitrogen for 16 hours.

- Work up by extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by column chromatography.

Step 3: Amidation to Introduce Methylamino Ethanone

- To the difluoromethylated pyrrolidine amine, add methylaminoacetyl chloride or perform coupling with methylaminoacetic acid using HATU and DIPEA in DCM.

- Stir at room temperature for 1–2 hours.

- Purify the product by silica gel chromatography.

Research Findings and Optimization

- The use of trifluoroethanol as solvent is crucial to stabilize intermediates and promote the nucleophilic addition of pyrrolidine to difluorovinyl sulfonates.

- Potassium carbonate provides a mild basic environment, avoiding decomposition of sensitive difluoromethyl groups.

- Temperature control between 60–100 °C balances reaction rate and selectivity.

- The choice of coupling reagent (HATU preferred) enhances amidation efficiency and yields.

- Purification by column chromatography using petroleum ether/ethyl acetate mixtures ensures isolation of high-purity products.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of difluorovinyl sulfonate | Trifluoroethanol + ArSO2Cl + TEA, DCM, r.t., 18 h | Quantitative | Clean conversion |

| Difluoromethylation of pyrrolidine | Pyrrolidine + difluorovinyl sulfonate + K2CO3, TFE, 60–100 °C, 16–24 h | 65–90 | Pressure tube, N2 atmosphere |

| Amidation to methylamino ethanone | Difluoromethyl pyrrolidine + methylaminoacetyl chloride or acid + HATU + DIPEA, DCM, r.t., 1–2 h | 50–80 | Column chromatography purification |

化学反应分析

Types of Reactions: 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl ring or the aminoethyl chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrrolidinyl or aminoethyl derivatives.

科学研究应用

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one are compared below with analogous pyrrolidin-1-yl ethanone derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Stability The difluoromethyl group on the pyrrolidine ring (target compound) enhances metabolic stability compared to non-fluorinated analogs (e.g., 1-(pyrrolidin-1-yl)ethan-1-one) by resisting oxidative degradation . The methylamino group in the target compound provides a primary amine for hydrogen bonding, improving solubility over non-polar substituents like tert-butyl (5b) or trifluoromethyl benzimidazole ().

Functional Group Impact on Applications Azide-substituted analogs (e.g., 2-azido derivative) are tailored for click chemistry or photoaffinity labeling, unlike the target compound’s methylamino group, which is more suited for drug-target interactions .

Synthetic Challenges

- The introduction of difluoromethyl groups (as in the target compound) often requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), whereas simpler analogs (e.g., 1-(pyrrolidin-1-yl)ethan-1-one) are synthesized via straightforward alkylation .

- Yields for pyrrolidine-based compounds vary widely (25–72%), reflecting challenges in regioselective functionalization and purification .

生物活性

1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, with the CAS number 2097978-19-1, is a synthetic compound notable for its unique structural features, including a pyrrolidinyl ring and a difluoromethyl group. This compound has garnered attention in pharmacological research due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H14F2N2O, with a molecular weight of 192.21 g/mol. The presence of both difluoromethyl and methylamino groups contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H14F2N2O |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 2097978-19-1 |

| Purity | Min. 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The detailed mechanisms by which it exerts its effects are still under investigation, but preliminary studies suggest that it may modulate biological pathways relevant to various therapeutic areas.

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against certain cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values in the nanomolar range when tested against various human cancer cell lines, highlighting their potential as anticancer agents .

- Enzyme Inhibition : Research has demonstrated that this compound may function as an inhibitor for specific enzymes involved in cellular signaling pathways. For example, related compounds have been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in various diseases, including cancer and neurodegenerative disorders .

- Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The exact neuroprotective mechanisms remain to be fully elucidated but could involve modulation of neuroinflammatory pathways or direct effects on neuronal survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the difluoromethyl or amino groups significantly influence its biological activity. For instance, variations in substituents on the pyrrolidine ring can enhance or diminish potency against targeted enzymes or receptors .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Biological Activity | IC50 Values (nM) |

|---|---|---|

| 1-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one | Moderate antiproliferative activity | Varies |

| 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-pyrrole | GSK-3β inhibition | ~480 |

| 9H-pyrimido[4,5-b]indole derivatives | Anticancer activity | ~360 |

常见问题

Basic Question: What are the recommended synthetic routes for 1-(3-(difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, and what key parameters influence yield?

Methodological Answer:

The synthesis typically involves coupling a difluoromethyl-substituted pyrrolidine precursor with a methylamino-ethanone derivative. A common approach is reductive amination or nucleophilic substitution, where reaction parameters like pH (to control amine reactivity), temperature (60–80°C for optimal kinetics), and solvent polarity (e.g., THF or DMF) are critical. For example, in analogous pyrrolidinone syntheses, yields improved significantly when using anhydrous conditions and catalytic bases like triethylamine to mitigate side reactions .

Advanced Question: How can reaction conditions be optimized to minimize by-products like N-alkylation or over-fluorination?

Methodological Answer:

By-products arise due to competing reactions at the pyrrolidine nitrogen or incomplete fluorination. To address this:

- Temperature modulation : Lower temperatures (0–5°C) reduce N-alkylation during coupling steps.

- Stepwise fluorination : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) in dichloromethane to target specific positions .

- HPLC monitoring : Track intermediate formation to adjust stoichiometry dynamically. For example, in related fluorophenyl-pyrrolidinones, reducing equivalents of methylamine to 1.2:1 minimized over-alkylation .

Basic Question: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR :

- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and methylamino groups (δ 2.2–2.4 ppm). Difluoromethyl groups show characteristic splitting in ¹⁹F NMR (δ -120 to -140 ppm) .

- 2D NMR (HSQC, COSY) : Resolve overlapping signals in the pyrrolidine ring.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

Advanced Question: How can computational chemistry predict the compound’s conformational stability and reactivity?

Methodological Answer:

- *DFT calculations (e.g., B3LYP/6-31G)**: Model the lowest-energy conformation of the pyrrolidine ring and assess steric effects from the difluoromethyl group.

- Molecular docking : Screen for potential binding interactions in biological targets (e.g., enzymes with fluorophilic pockets).

- Solvent modeling : Use COSMO-RS to predict solubility in polar aprotic solvents, aiding reaction design .

Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like kinases or proteases, using fluorogenic substrates (e.g., AMC-tagged peptides).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.

- ADME profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Question: How should researchers resolve contradictions in spectral data or bioassay results?

Methodological Answer:

- Cross-validation : Compare NMR data with X-ray crystallography (if single crystals are obtainable) to confirm stereochemistry. For example, in a fluorophenyl-pyrrolidinone analog, X-ray confirmed the cis orientation of substituents, resolving ambiguous NOE signals .

- Dose-response retesting : Re-evaluate biological activity with purified batches to rule out impurity-driven artifacts.

- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace metabolic degradation pathways in conflicting ADME data .

Basic Question: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Salt formation : React with HCl or citric acid to enhance aqueous solubility.

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) for intravenous formulations.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to increase lipophilicity temporarily .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Fragment substitution : Systematically replace the difluoromethyl group with -CHF₂, -CF₃, or -Cl to assess fluorophilicity effects.

- Molecular dynamics simulations : Predict binding affinity changes when modifying the pyrrolidine ring’s substituents.

- Parallel synthesis : Use automated liquid handlers to generate a 24-member library with variations in the methylamino group (e.g., ethylamino, cyclopropylamino) .

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile amines or fluorinating agents.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced Question: How can researchers validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- LC-MS/MS quantification : Administer the compound to rodents (IV/PO) and measure plasma/tissue levels over 24 hours.

- Metabolite ID : Use high-resolution mass spectrometry (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP inhibition assays : Screen against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。